

# Application Notes and Protocols for SGC0946

## Intraperitoneal Injection in Mice

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### Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810

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## Introduction

**SGC0946** is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is unique as it is the only known enzyme that methylates histone H3 on lysine 79 (H3K79), a modification associated with active chromatin and transcriptional elongation.[3] Dysregulation of DOT1L activity is implicated in various cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias. In these leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[1][4] **SGC0946** acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L, thereby preventing H3K79 methylation and suppressing the expression of MLL target genes.[4][5] These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of **SGC0946** in mouse xenograft models, along with methods for evaluating its in vivo efficacy and pharmacodynamic effects.

## Data Presentation

### In Vitro Potency of SGC0946

Cell Line	Assay Type	IC50 (nM)	Reference
A431	H3K79 dimethylation	2.6	<a href="#">[2]</a> <a href="#">[3]</a>
MCF10A	H3K79 dimethylation	8.8	<a href="#">[2]</a> <a href="#">[3]</a>
Molm13 (MLL-rearranged)	Cell Viability	Not specified	<a href="#">[2]</a>
SK-OV-3 (Ovarian Cancer)	Cell Proliferation	Not specified	<a href="#">[3]</a>
TOV21G (Ovarian Cancer)	Cell Proliferation	Not specified	<a href="#">[3]</a>

## In Vivo Efficacy of SGC0946 in an Ovarian Cancer Xenograft Model

Animal Model	Treatment	Dosing Schedule	Outcome	Reference
Orthotopic Ovarian Xenograft (Female NOD-SCID mice)	SGC0946 (10 mg/kg)	Intraperitoneal injection, twice a week for 6 weeks	Significant suppression of tumor progression. Inhibition of DOT1L activity and decreased levels of H3K79me2, CDK6, and cyclin D3 in tumors.	<a href="#">[3]</a>

## Representative In Vivo Pharmacokinetic Parameters of a DOT1L Inhibitor (EPZ-5676) in Mice

No specific pharmacokinetic data for **SGC0946** in mice was publicly available. The following data for a similar DOT1L inhibitor, EPZ-5676 (Pinometostat), is provided for reference.

Compound	Dose and Route	Cmax (ng/mL)	AUC (ng*h/mL)	T1/2 (h)	Reference
EPZ-5676	5 mg/kg, i.v.	Not specified	Not specified	1.1	[1][6][7]
EPZ-5676	20 mg/kg, p.o.	Not specified	Not specified	Not specified	[6]

## Experimental Protocols

### Preparation of SGC0946 for Intraperitoneal Injection

Materials:

- **SGC0946** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80, sterile
- Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

Protocol:

- Prepare a stock solution: Dissolve **SGC0946** powder in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution by vortexing.
- Prepare the vehicle: A common vehicle for intraperitoneal injection of hydrophobic compounds consists of a mixture of solvents. A suggested vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
- Prepare the final dosing solution: On the day of injection, dilute the **SGC0946** stock solution with the prepared vehicle to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg

dose in a 20 g mouse with an injection volume of 200  $\mu$ L).

- Ensure solubility: Vortex the final dosing solution thoroughly to ensure it is a clear and homogenous solution. Visually inspect for any precipitation before administration.

## Establishment of an Ovarian Cancer Xenograft Model

Materials:

- Human ovarian cancer cell line (e.g., SK-OV-3)
- Female immunodeficient mice (e.g., NOD-SCID or nude mice), 4-6 weeks old
- Cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Matrigel or similar basement membrane matrix
- Sterile PBS
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Anesthesia (e.g., isoflurane)
- Surgical tools for orthotopic implantation (if applicable)

Protocol for Subcutaneous Xenograft:

- Cell Preparation: Culture ovarian cancer cells to 70-80% confluency. On the day of injection, detach the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $5 \times 10^7$  cells/mL. Keep the cell suspension on ice.
- Animal Preparation: Anesthetize the mouse using isoflurane.

- **Injection:** Inject 100  $\mu$ L of the cell suspension (containing  $5 \times 10^6$  cells) subcutaneously into the right flank of the mouse.
- **Tumor Growth Monitoring:** Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days. Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- **Randomization:** Once tumors reach a mean volume of 100-150  $\text{mm}^3$ , randomize the mice into treatment and control groups.

## Intraperitoneal Administration of SGC0946

### Materials:

- Prepared **SGC0946** dosing solution
- Sterile syringes (1 mL) and needles (27-30 gauge)
- 70% ethanol for disinfection
- Animal scale

### Protocol:

- **Animal Restraint:** Weigh the mouse to determine the correct injection volume. Restrain the mouse by grasping the loose skin over the neck and shoulders, and turn the mouse to expose its abdomen.
- **Injection Site:** The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
- **Injection:** Clean the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the calculated volume of the **SGC0946** solution.
- **Post-injection Monitoring:** Return the mouse to its cage and monitor for any signs of distress.

## Evaluation of In Vivo Efficacy

**Protocol:**

- **Tumor Measurement:** Continue to measure tumor volumes and body weights 2-3 times per week throughout the treatment period.
- **Data Analysis:** At the end of the study, calculate the tumor growth inhibition (TGI) using the formula:  $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$ .
- **Endpoint:** Euthanize the mice when tumors reach the predetermined endpoint size as per institutional guidelines, or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).
- **Tissue Collection:** At the endpoint, tumors and other relevant organs can be harvested for further analysis (e.g., Western blotting, immunohistochemistry).

## Western Blot Analysis of H3K79me2 in Tumor Tissue

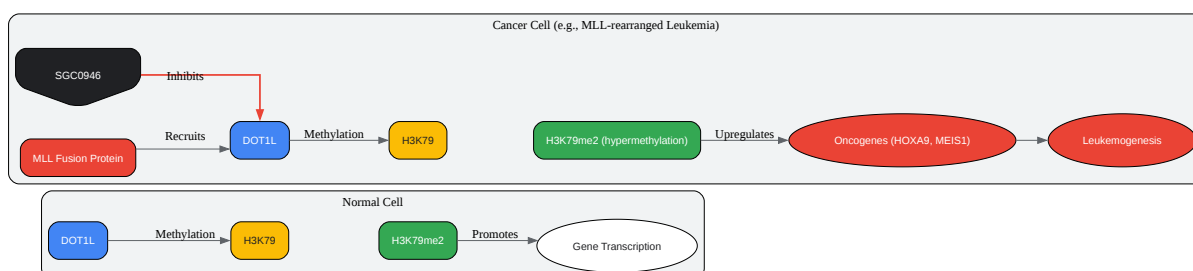
**Materials:**

- Harvested tumor tissue
- Liquid nitrogen
- Tissue homogenizer
- Histone extraction buffer
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-H3K79me2, anti-total Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Protocol:

- **Histone Extraction:** Snap-freeze the harvested tumor tissue in liquid nitrogen. Homogenize the frozen tissue and extract histones using a commercial histone extraction kit or a standard acid extraction protocol.
- **Protein Quantification:** Determine the protein concentration of the histone extracts using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using a chemiluminescent substrate and an imaging system.
- **Loading Control:** Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
- **Densitometry Analysis:** Quantify the band intensities using image analysis software to determine the relative reduction in H3K79me2 levels in the **SGC0946**-treated group compared to the control group.

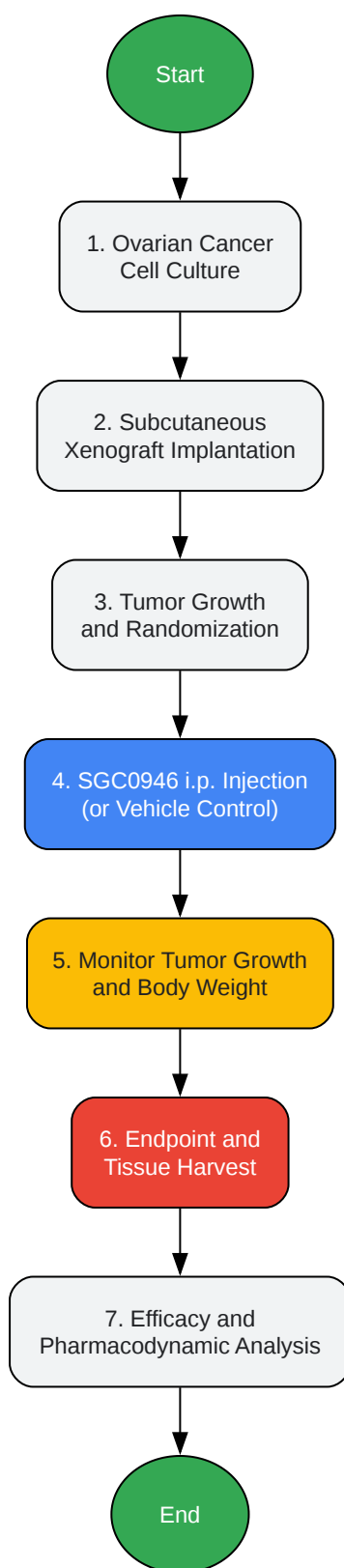
## Mandatory Visualizations



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Caption: Mechanism of action of **SGC0946** in inhibiting DOT1L-mediated oncogenesis.





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Caption: Experimental workflow for in vivo evaluation of **SGC0946**.

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